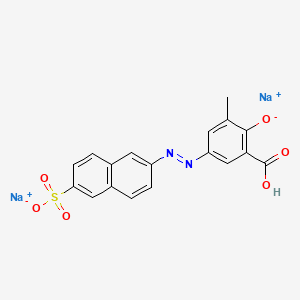
Disodium 3-methyl-5-((6-sulphonato-2-naphthyl)azo)salicylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of EINECS 282-081-4 involves various synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to facilitate the reaction. Industrial production methods often involve large-scale synthesis using optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
EINECS 282-081-4 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
EINECS 282-081-4 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, it could be investigated for its potential therapeutic effects. Industrially, it is used in the production of various commercial products .
Mechanism of Action
The mechanism of action of EINECS 282-081-4 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved can vary, but they are crucial for understanding the compound’s effects .
Comparison with Similar Compounds
EINECS 282-081-4 can be compared with other similar compounds listed in the EINECS inventory. These similar compounds may share structural features or functional groups, but EINECS 282-081-4 may have unique properties that make it distinct. Some similar compounds include those with similar molecular formulas or chemical structures .
Properties
CAS No. |
84100-01-6 |
|---|---|
Molecular Formula |
C18H12N2Na2O6S |
Molecular Weight |
430.3 g/mol |
IUPAC Name |
disodium;6-[(3-carboxy-5-methyl-4-oxidophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C18H14N2O6S.2Na/c1-10-6-14(9-16(17(10)21)18(22)23)20-19-13-4-2-12-8-15(27(24,25)26)5-3-11(12)7-13;;/h2-9,21H,1H3,(H,22,23)(H,24,25,26);;/q;2*+1/p-2 |
InChI Key |
SVPGNVUJXUQAAX-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=CC(=C1[O-])C(=O)O)N=NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















